2-Cyclohexyl-1H-benzimidazole

Description

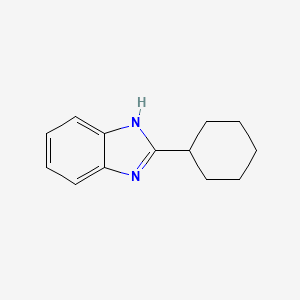

Structure

3D Structure

Properties

IUPAC Name |

2-cyclohexyl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2/c1-2-6-10(7-3-1)13-14-11-8-4-5-9-12(11)15-13/h4-5,8-10H,1-3,6-7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUKYCLYMFNPDCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=NC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30190443 | |

| Record name | Benzimidazole, 2-cyclohexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30190443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36947-70-3 | |

| Record name | 2-Cyclohexyl-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36947-70-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzimidazole, 2-cyclohexyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036947703 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzimidazole, 2-cyclohexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30190443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 2-Cyclohexyl-1H-benzimidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Cyclohexyl-1H-benzimidazole, a heterocyclic compound of interest in medicinal chemistry. This document details the synthetic protocol, purification methods, and extensive characterization data. It is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.

Synthesis

The synthesis of this compound is most commonly achieved through the condensation reaction of o-phenylenediamine with cyclohexanecarboxaldehyde. This reaction can be carried out under various conditions, with one established method utilizing sodium hydrogen sulfite in N,N-dimethylacetamide (DMA).

Synthesis Pathway

Caption: Synthesis of this compound.

Experimental Protocol

This protocol is adapted from established methods for the synthesis of 2-alkylbenzimidazoles.

Materials:

-

o-Phenylenediamine

-

Cyclohexanecarboxaldehyde

-

Sodium hydrogen sulfite (NaHSO₃)

-

N,N-Dimethylacetamide (DMA)

-

2% Sodium carbonate solution

-

Water

Procedure:

-

To a solution of o-phenylenediamine (1.0 eq) and sodium hydrogen sulfite (1.0 eq) in DMA, add cyclohexanecarboxaldehyde (1.0 eq) dropwise at 100 °C over a period of 10 minutes.

-

Stir the reaction mixture at 100 °C for 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to below 40 °C.

-

Add 2% sodium carbonate solution to the mixture and continue stirring for 2 hours.

-

Collect the resulting solid precipitate by vacuum filtration.

-

Wash the solid with water and air dry to obtain the crude product.

Purification

The crude this compound can be purified by recrystallization or column chromatography.

-

Recrystallization: The crude product can be recrystallized from a suitable solvent such as ethanol/water to yield a white solid.[1]

-

Column Chromatography: For higher purity, the crude product can be purified by column chromatography on silica gel. A common eluent system for benzimidazole derivatives is a mixture of ethyl acetate and hexane.[2]

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following are key analytical techniques and corresponding data.

Physical Properties

| Property | Value |

| Molecular Formula | C₁₃H₁₆N₂ |

| Molecular Weight | 200.28 g/mol |

| Appearance | White solid |

| Melting Point | 284-286 °C |

Spectroscopic Data

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.

¹H NMR Data:

| Solvent | Chemical Shift (δ) ppm and Multiplicity |

| CDCl₃ | 12.11 (s, 1H), 7.60 (dd, J = 5.9, 3.2 Hz, 2H), 7.22-7.17 (m, 2H), 2.79 (tt, J = 10.8, 3.5 Hz, 1H), 2.00 (d, J = 8.3 Hz, 2H), 1.77 (d, J = 11.7 Hz, 2H), 1.72-1.51 (m, 3H), 1.46-1.15 (m, 3H)[3] |

¹³C NMR Data:

| Solvent | Chemical Shift (δ) ppm |

| DMSO-d₆ | 157.4, 138.4, 137.1, 123.2, 122.9, 118.3, 114.7, 33.8, 29.9, 26.2, 26.0[3] |

2.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule. The spectrum of a typical 2-alkyl-benzimidazole would exhibit the following characteristic absorption bands:

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 | N-H stretching |

| ~3050 | Aromatic C-H stretching |

| ~2930, ~2850 | Aliphatic C-H stretching (cyclohexyl) |

| ~1620 | C=N stretching |

| ~1450 | C=C aromatic ring stretching |

2.2.3. Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) can be used to determine the molecular weight and fragmentation pattern of the compound.

Predicted Fragmentation Pattern:

The fragmentation of 2-substituted benzimidazoles under electron impact is well-documented.[4] For this compound, the molecular ion peak [M]⁺• would be observed at m/z 200. Key fragmentation pathways would likely involve the loss of the cyclohexyl group or fragments thereof, as well as the characteristic fragmentation of the benzimidazole ring system.

References

Spectroscopic and Structural Elucidation of 2-Cyclohexyl-1H-benzimidazole: A Technical Guide

An in-depth technical guide on the spectroscopic analysis of 2-Cyclohexyl-1H-benzimidazole for researchers, scientists, and drug development professionals.

Introduction

This compound is a heterocyclic compound featuring a benzimidazole core substituted with a cyclohexyl group at the 2-position. The benzimidazole scaffold is a prominent structural motif in medicinal chemistry, known for a wide range of biological activities.[1] Accurate structural characterization is fundamental for understanding its chemical properties and potential applications in drug development. This technical guide provides a comprehensive overview of the spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound, along with detailed experimental protocols for its analysis.

Data Presentation: Spectroscopic Analysis

The structural identity of this compound is confirmed through the following spectroscopic data. The quantitative information has been summarized for clarity and comparative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for elucidating the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data provide detailed information about the chemical environment of each proton and carbon atom.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity & Coupling Constant (J) Hz | Integration | Assignment |

| 12.11 | s | 1H | N-H (imidazole) |

| 7.60 | dd, J = 5.9, 3.2 | 2H | Aromatic C-H |

| 7.22-7.17 | m | 2H | Aromatic C-H |

| 2.79 | tt, J = 10.8, 3.5 | 1H | C-H (cyclohexyl, methine) |

| 2.00 | d, J = 8.3 | 2H | C-H (cyclohexyl) |

| 1.77 | d, J = 11.7 | 2H | C-H (cyclohexyl) |

| 1.72-1.51 | m | 3H | C-H (cyclohexyl) |

| 1.46-1.15 | m | 3H | C-H (cyclohexyl) |

| Solvent: CDCl₃, Frequency: 400 MHz.[2] |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 157.4 | C=N (imidazole C2) |

| 138.4 | Aromatic C |

| 137.1 | Aromatic C |

| 123.2 | Aromatic C-H |

| 122.9 | Aromatic C-H |

| 118.3 | Aromatic C-H |

| 114.7 | Aromatic C-H |

| 33.8 | Cyclohexyl C-H (methine) |

| 29.9 | Cyclohexyl CH₂ |

| 26.2 | Cyclohexyl CH₂ |

| 26.0 | Cyclohexyl CH₂ |

| Solvent: DMSO, Frequency: 101 MHz.[2] |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental formula of the compound. The data below includes predicted mass-to-charge ratios (m/z) for various adducts of this compound (Molecular Formula: C₁₃H₁₆N₂; Monoisotopic Mass: 200.13135 Da).[3]

Table 3: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | m/z |

| [M+H]⁺ | 201.13863 |

| [M+Na]⁺ | 223.12057 |

| [M-H]⁻ | 199.12407 |

| [M+NH₄]⁺ | 218.16517 |

| [M]⁺ | 200.13080 |

| Data sourced from PubChem predictions.[3] |

Infrared (IR) Spectroscopy

While a specific experimental IR spectrum for this compound was not available in the searched literature, the expected characteristic absorption bands for the benzimidazole and cyclohexyl functional groups are listed below based on typical values for related structures.

Table 4: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic |

| 2950-2850 | C-H Stretch | Cyclohexyl (aliphatic) |

| ~1620 | C=N Stretch | Imidazole |

| ~1450 | C=C Stretch | Aromatic Ring |

| 750-700 | C-H Bend (out-of-plane) | Ortho-disubstituted benzene |

Experimental Protocols

The following sections detail generalized methodologies for the synthesis and spectroscopic analysis of this compound, adapted from standard laboratory procedures for benzimidazole derivatives.[4][5][6]

Synthesis of 2-Substituted Benzimidazoles

A common route for synthesizing 2-substituted benzimidazoles involves the condensation of o-phenylenediamine with an appropriate aldehyde or carboxylic acid.[6] For this compound, cyclohexanecarboxaldehyde or cyclohexanecarboxylic acid would be the corresponding reagent.

-

Reaction Setup : Dissolve o-phenylenediamine in a suitable solvent (e.g., ethanol or methanol).

-

Reagent Addition : Add an equimolar amount of cyclohexanecarboxaldehyde. An oxidizing agent or catalyst, such as p-toluenesulfonic acid, may be required.[6]

-

Reaction Conditions : Reflux the mixture for several hours while monitoring the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up : After cooling, the reaction mixture is often neutralized or basified to precipitate the crude product.

-

Purification : The crude solid is collected by filtration, washed with a cold solvent, and purified, typically by recrystallization from a suitable solvent or by column chromatography on silica gel.[5][6]

Spectroscopic Analysis Protocols

NMR Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of the purified product in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[5]

-

Instrumentation : Record ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher.[2][7]

-

Data Acquisition : Acquire spectra at room temperature. Use tetramethylsilane (TMS) as an internal standard for chemical shift referencing.[4] Obtain a sufficient number of scans to achieve a high signal-to-noise ratio.

Mass Spectrometry

-

Sample Preparation : Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.

-

Instrumentation : Perform the analysis using a high-resolution mass spectrometer (e.g., TOF or Orbitrap) equipped with an Electrospray Ionization (ESI) source.[5]

-

Data Acquisition : Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. Ensure the instrument is calibrated with a known standard to maintain high mass accuracy.[5]

Infrared (IR) Spectroscopy

-

Sample Preparation : Prepare the sample as a KBr pellet or analyze it directly using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation : Collect the IR spectrum using a Fourier-Transform Infrared (FT-IR) spectrophotometer, such as a Bruker Vertex 70.[4]

-

Data Acquisition : Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹) and record the resulting spectrum of transmittance or absorbance versus wavenumber.

Visualizations: Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate the logical workflows for the synthesis and analysis of this compound.

Caption: General workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Detailed workflow for the multi-technique spectroscopic analysis of a purified sample.

References

- 1. N-Cyclohexyl-1H-benzimidazol-2-amine [benchchem.com]

- 2. rsc.org [rsc.org]

- 3. PubChemLite - this compound (C13H16N2) [pubchemlite.lcsb.uni.lu]

- 4. rsc.org [rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. elar.urfu.ru [elar.urfu.ru]

Crystal Structure of 2-Cyclohexyl-1H-benzimidazole: A Technical Guide

Disclaimer: The crystal structure for 2-Cyclohexyl-1H-benzimidazole is not publicly available. This guide utilizes the crystallographic data for the closely related compound, 2-[2'-cyclohexyl]ethyl benzimidazole , as a representative model to provide insights into the structural characteristics of this class of compounds.

Abstract

Benzimidazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities. The incorporation of a cyclohexyl moiety at the 2-position of the benzimidazole core is a common strategy to enhance lipophilicity and modulate pharmacological properties. Understanding the three-dimensional structure of these molecules is paramount for structure-activity relationship (SAR) studies and rational drug design. This technical guide provides a detailed overview of the crystal structure of 2-[2'-cyclohexyl]ethyl benzimidazole, serving as a valuable proxy for this compound. The guide includes a summary of crystallographic data, detailed experimental protocols for synthesis and crystallization, and an exploration of the potential biological signaling pathways influenced by this class of compounds.

Introduction

Benzimidazoles are heterocyclic aromatic organic compounds, consisting of a fusion of benzene and imidazole rings. This scaffold is a privileged structure in drug discovery, forming the core of numerous approved drugs with diverse therapeutic applications, including antimicrobial, antiviral, and anticancer agents. The substituent at the 2-position of the benzimidazole ring plays a crucial role in determining the biological activity. Alkyl and cycloalkyl substituents, such as the cyclohexyl group, are of particular interest as they can influence the molecule's interaction with biological targets and its pharmacokinetic profile.

Due to the absence of publicly available crystallographic data for this compound, this whitepaper focuses on the crystal structure of 2-[2'-cyclohexyl]ethyl benzimidazole (C₁₅H₂₀N₂). This compound, featuring a cyclohexyl group linked to the benzimidazole core via an ethyl bridge, provides a structurally relevant model for understanding the conformational preferences and intermolecular interactions that are likely to be present in the target molecule.

Crystal Structure Analysis of 2-[2'-cyclohexyl]ethyl benzimidazole

The crystal structure of 2-[2'-cyclohexyl]ethyl benzimidazole was determined by Mrozek et al. and published in Zeitschrift für Kristallographie - New Crystal Structures.[1][2]

Crystallographic Data

The key crystallographic parameters for 2-[2'-cyclohexyl]ethyl benzimidazole are summarized in the table below for easy reference and comparison.

| Parameter | Value |

| Chemical Formula | C₁₅H₂₀N₂ |

| Formula Weight | 228.34 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pbca (No. 61) |

| Unit Cell Dimensions | a = 8.565(2) Å, b = 9.813(2) Å, c = 32.226(6) Å |

| Unit Cell Volume | 2708.5(9) ų |

| Z | 8 |

| Temperature | 293(2) K |

| Radiation Wavelength | Not specified |

| R-factor | 0.064 |

| CCDC Deposition Number | 1267/7 |

Molecular and Crystal Packing

The molecular structure of 2-[2'-cyclohexyl]ethyl benzimidazole reveals a planar benzimidazole ring system. The cyclohexyl ring adopts a stable chair conformation. In the crystal lattice, the molecules are organized into chains along the y-axis, stabilized by intermolecular hydrogen bonds between the N-H group of the benzimidazole ring of one molecule and the nitrogen atom of an adjacent molecule.[1][2]

Experimental Protocols

This section details the methodologies for the synthesis and crystallization of 2-alkyl-benzimidazole derivatives, based on established literature procedures.

Synthesis of 2-Alkyl-benzimidazoles

A general and widely used method for the synthesis of 2-substituted benzimidazoles is the Phillips-Ladenburg reaction. This involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions.

General Procedure:

-

An equimolar mixture of o-phenylenediamine and the corresponding cycloalkyl-alkanoic acid (e.g., cyclohexylacetic acid or 3-cyclohexylpropanoic acid) is prepared.

-

The mixture is heated in the presence of a dehydrating agent and catalyst, such as polyphosphoric acid (PPA) or a strong mineral acid (e.g., 4M HCl).

-

The reaction is typically refluxed for several hours.

-

Upon completion, the reaction mixture is cooled and neutralized with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the crude product.

-

The precipitate is then collected by filtration, washed with water, and dried.

-

Purification is achieved by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.

Crystallization

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound.

General Procedure:

-

The purified 2-alkyl-benzimidazole derivative is dissolved in a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) to form a nearly saturated solution.

-

The solution is filtered to remove any insoluble impurities.

-

The clear filtrate is placed in a clean vial, which is loosely covered to allow for slow evaporation of the solvent at room temperature.

-

The vial is left undisturbed in a vibration-free environment.

-

Crystals typically form over a period of several days to weeks.

Biological Signaling Pathways

Benzimidazole derivatives are known to exert their biological effects through various mechanisms of action. While specific signaling pathways for this compound have not been elucidated, the broader class of 2-alkyl-benzimidazoles has been implicated in several key cellular processes, particularly in antimicrobial contexts.

The primary mechanism of action for many benzimidazole anthelmintics is the disruption of microtubule polymerization by binding to β-tubulin. This leads to the inhibition of cell division, glucose uptake, and other essential cellular functions in the parasite.

In bacteria and fungi, benzimidazole derivatives may act through multiple pathways, including:

-

Inhibition of Nucleic Acid Synthesis: Some benzimidazoles can interfere with DNA and RNA synthesis, leading to the cessation of cell growth and proliferation.

-

Enzyme Inhibition: These compounds can inhibit the activity of essential enzymes involved in metabolic pathways.

-

Disruption of Cell Membrane Integrity: Some derivatives can damage the cell membrane, leading to leakage of cellular contents and cell death.

Conclusion

While the precise crystal structure of this compound remains to be determined, the analysis of the closely related 2-[2'-cyclohexyl]ethyl benzimidazole provides valuable structural insights for researchers and drug development professionals. The data presented in this guide, including crystallographic parameters, experimental protocols, and potential mechanisms of action, serves as a foundational resource for the rational design and development of novel benzimidazole-based therapeutic agents. Further crystallographic studies on this compound are warranted to provide a more definitive understanding of its three-dimensional structure and to further refine structure-activity relationship models.

References

Biological Screening of 2-Cyclohexyl-1H-benzimidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological screening of 2-Cyclohexyl-1H-benzimidazole and its derivatives. Benzimidazoles are a class of heterocyclic aromatic organic compounds with a wide range of biological activities, making them a significant scaffold in medicinal chemistry.[1][2][3] The inclusion of a cyclohexyl group at the 2-position can influence the lipophilicity and steric properties of the molecule, potentially enhancing its interaction with biological targets. This guide details the key biological activities, experimental protocols for their evaluation, and the underlying signaling pathways.

Biological Activities of this compound Derivatives

Derivatives of this compound have demonstrated promising activity across several therapeutic areas, including antiviral, anticancer, antimicrobial, and antifungal applications.

Antiviral Activity

A notable antiviral target for benzimidazole derivatives is the RNA-dependent RNA polymerase (RdRP) of the Hepatitis C Virus (HCV), a crucial enzyme for viral replication.[4] The this compound scaffold is a common feature in non-nucleoside inhibitors (NNIs) of HCV polymerase.[4] These compounds act as allosteric inhibitors, binding to a site on the enzyme distinct from the active site for nucleotide incorporation, thereby impeding the polymerization process.[4]

Anticancer Activity

Benzimidazole derivatives have shown significant potential as anticancer agents through various mechanisms of action.[5][6][7] One of the key pathways targeted is the intrinsic apoptosis pathway, specifically through the inhibition of anti-apoptotic Bcl-2 family proteins.[8] By inhibiting Bcl-2, these compounds promote the release of pro-apoptotic factors from the mitochondria, leading to programmed cell death in cancer cells. Some derivatives have also been reported to induce cell cycle arrest.

Antimicrobial and Antifungal Activity

The benzimidazole scaffold is a well-established pharmacophore in antimicrobial and antifungal agents.[1][3] Derivatives of 2-substituted-1H-benzimidazoles have shown efficacy against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][9] The mechanism of action for their antifungal properties can involve the inhibition of ergosterol biosynthesis, a vital component of the fungal cell membrane.[3]

Quantitative Data Summary

The following tables summarize the reported biological activities of various this compound derivatives and related compounds.

Table 1: Antiviral Activity of Benzimidazole-Based HCV Polymerase Inhibitors

| Compound | Target | Assay | IC50 (µM) | Reference |

| Compound A | HCV RdRP | Enzyme Activity Assay | ~0.25 | [4] |

| Compound B | HCV RdRP | Enzyme Activity Assay | ~0.25 | [4] |

Note: Compound A is 2-[4-({4′-chloro-4-[(4-hydroxypiperidin-1-yl) carbonyl]-1,1′-biphenyl-2-yl}methoxy)-2-fluorophenyl]-1-cyclohexyl-1H-benzimidazole-5-carboxylic acid and Compound B is N-{[1-cyclohexyl-2-(3-furyl)-1H-benzimidazol-5-yl]carbonyl}-5-hydroxy-l-tryptophan.[4]

Table 2: Anticancer Activity of Benzimidazole Derivatives

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| Fluoro aryl benzimidazole derivative 1 | HOS, G361, MCF-7, K-562 | Calcein Assay | 1.8, 2.0, 2.8, 7.8 | [7] |

| Benzimidazole-thiazolidinedione hybrid 2 | A549 | MTT Assay | 11.46 | [7] |

| N-Alkylated-2-(substituted phenyl)-1H-benzimidazole 24 | MDA-MB-231 | Not Specified | 16.38 | [7] |

Table 3: Antimicrobial and Antifungal Activity of Benzimidazole Derivatives

| Compound Series | Microorganism | Activity (MIC, mg/L) | Reference |

| New class of benzimidazole and phenyl-substituted benzyl ethers | Various Bacteria | 0.39–0.78 | [1] |

| New bis-benzimidazole diamidine compounds | Various Bacteria | 0.12–0.5 | [1] |

| Novel series of pyrido[1,2-a]benzimidazole derivatives | Various Bacteria | 100–250 | [1] |

| 1-Nonyl-1H-benzo[d]imidazole | Candida species | 0.5-256 µg/ml | [10] |

| 1-Decyl-1H-benzo[d]imidazole | Candida species | 2-256 µg/ml | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the biological screening of this compound derivatives.

HCV NS5B RNA-Dependent RNA Polymerase (RdRP) Inhibition Assay

Objective: To determine the in vitro inhibitory activity of test compounds against HCV NS5B polymerase.

Materials:

-

Purified recombinant HCV NS5B protein

-

RNA template/primer (e.g., homopolymeric poly(A)/oligo(U)18)

-

Ribonucleoside triphosphates (rNTPs: ATP, CTP, GTP, UTP)

-

Radiolabeled rNTP (e.g., [α-³²P]CTP or [³H]GTP)

-

Reaction buffer (e.g., 20 mM HEPES, pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT)

-

EDTA solution

-

Scintillation cocktail and counter

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, a defined concentration of the RNA template/primer, and three of the four rNTPs.

-

Add the test compound at various concentrations (typically in DMSO, with a final concentration not exceeding 1%). Include a vehicle control (DMSO only) and a positive control (a known NS5B inhibitor).

-

Initiate the reaction by adding the purified HCV NS5B enzyme and the radiolabeled rNTP.

-

Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) for a specified period (e.g., 1-2 hours).

-

Stop the reaction by adding an EDTA solution.

-

Precipitate the newly synthesized radiolabeled RNA using trichloroacetic acid (TCA).

-

Filter the precipitate onto a glass fiber filter and wash to remove unincorporated radiolabeled rNTPs.

-

Measure the radioactivity of the filter using a scintillation counter.

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value.

MTT Cell Viability Assay for Anticancer Screening

Objective: To assess the cytotoxic effect of test compounds on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HeLa, PC3, MCF-7)

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

96-well cell culture plates

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed the cancer cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

-

Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.

-

Carefully remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC₅₀ value.

Broth Microdilution Method for Antimicrobial Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) of test compounds against various microorganisms.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Test compounds dissolved in a suitable solvent

-

Standardized microbial inoculum

-

Incubator

Procedure:

-

Prepare serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.

-

Prepare a standardized inoculum of the test microorganism according to established protocols (e.g., CLSI guidelines).

-

Add the microbial inoculum to each well containing the diluted compound. Include a growth control well (inoculum without compound) and a sterility control well (broth only).

-

Incubate the plates under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for yeast).

-

Visually inspect the plates for microbial growth (turbidity).

-

The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

Bcl-2 Inhibition Pathway in Apoptosis

Many benzimidazole derivatives exert their anticancer effects by targeting the Bcl-2 family of proteins, which are key regulators of the intrinsic apoptotic pathway. The following diagram illustrates this mechanism.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Bcl-2 pathway inhibition in solid tumors: a review of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. assaygenie.com [assaygenie.com]

- 4. Bcl-2 Inhibitors: Targeting Mitochondrial Apoptotic Pathways in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking | PLOS One [journals.plos.org]

- 6. bds.berkeley.edu [bds.berkeley.edu]

- 7. atcc.org [atcc.org]

- 8. Rational Strategies for Combining Bcl-2 Inhibition with Targeted Drugs for Anti-Tumor Synergy [cancertreatmentjournal.com]

- 9. Frontiers | Akt Phosphorylation of Hepatitis C Virus NS5B Regulates Polymerase Activity and Hepatitis C Virus Infection [frontiersin.org]

- 10. Characterization of Soluble Hepatitis C Virus RNA-Dependent RNA Polymerase Expressed in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-Cyclohexyl-1H-benzimidazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-cyclohexyl-1H-benzimidazole derivatives, a class of compounds with significant interest in medicinal chemistry due to their diverse pharmacological activities. This document details various synthetic methodologies, presents quantitative data in a structured format, and offers detailed experimental protocols. Furthermore, it delves into the mechanistic aspects of their biological activity, supported by visual diagrams of key signaling pathways.

Core Synthesis Methodologies

The synthesis of this compound and its derivatives predominantly involves the condensation of an o-phenylenediamine with cyclohexanecarboxaldehyde or a related cyclohexyl-containing carboxylic acid or its derivative.[1][2] Modern synthetic approaches often employ catalysts to enhance reaction rates and yields, with many protocols adaptable to one-pot procedures, which offer advantages in terms of efficiency and sustainability.[3][4]

Several catalytic systems have been successfully utilized for the synthesis of 2-substituted benzimidazoles. These include metal-based catalysts, such as those involving iron, cobalt, and zinc, as well as non-metal catalysts and heterogeneous catalysts that facilitate easier product purification and catalyst recycling.[4][5][6] Microwave-assisted synthesis has also emerged as a rapid and efficient method for generating these derivatives.[7]

Synthetic Workflow Overview

The general synthetic pathway for this compound derivatives is a cyclocondensation reaction. The process begins with the reaction of o-phenylenediamine with cyclohexanecarboxaldehyde to form a Schiff base intermediate. This intermediate then undergoes an intramolecular cyclization and subsequent oxidation to yield the final benzimidazole product.

Quantitative Data Summary

The following table summarizes various catalytic systems and reaction conditions for the synthesis of 2-substituted benzimidazole derivatives, which are applicable to the synthesis of the 2-cyclohexyl variant.

| Catalyst | Aldehyde/Carboxylic Acid | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| MgO@DFNS (10 wt%) | Cyclohexanecarboxaldehyde | Ethanol | Room Temp. | 3 | 92 | [3] |

| NaOH/I₂ | Aromatic Aldehydes | - | Room Temp. | 4-7 min (Ultrasound) | Up to 99 | [4] |

| ZnO NPs (0.02 mol%) | Aromatic Aldehydes | Ethanol | 70 | 0.25 - 2 | High | [8] |

| ZnFe₂O₄ | Aromatic Aldehydes | - | 70 | 0.5 - 1 | 88 - 92 | [6] |

| FeCl₃/Al₂O₃ | Aromatic Aldehydes | DMF | 25 | - | Good | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the synthesis of this compound.

Protocol 1: MgO@DFNS Catalyzed Synthesis[3]

-

Materials: o-phenylenediamine (1 mmol), cyclohexanecarboxaldehyde (1.1 mmol), 10 wt% MgO@DFNS catalyst, Ethanol.

-

Procedure: a. In a two-neck round-bottom flask, combine o-phenylenediamine (1 mmol) and cyclohexanecarboxaldehyde (1.1 mmol) in ethanol. b. Add the required amount of 10 wt% MgO@DFNS catalyst to the mixture. c. Stir the reaction mixture at room temperature for 3 hours. d. Monitor the reaction progress using Thin Layer Chromatography (TLC). e. Upon completion, filter the reaction mixture to separate the catalyst. f. The filtrate containing the product can be further purified by recrystallization. g. The recovered catalyst can be dried and reused.

Protocol 2: Ultrasound-Assisted Synthesis using NaOH/I₂[4]

-

Materials: o-phenylenediamine, Aromatic aldehyde (e.g., cyclohexanecarboxaldehyde), NaOH, I₂.

-

Procedure: a. Combine the o-phenylenediamine and the aldehyde in a suitable vessel. b. Add NaOH and I₂ as the oxidant system. c. Subject the mixture to ultrasonic irradiation at room temperature for 4-7 minutes. d. The reaction is typically monitored by TLC. e. Upon completion, the product can be isolated and purified using standard techniques.

Mechanism of Action and Signaling Pathways

This compound derivatives, like many other benzimidazole compounds, exhibit a range of biological activities, with anticancer and antiparasitic effects being particularly prominent.[9][10] The primary mechanisms of action identified are the induction of apoptosis and the inhibition of tubulin polymerization.[5][11][12]

Induction of Apoptosis

Many benzimidazole derivatives exert their cytotoxic effects by triggering programmed cell death, or apoptosis.[1][13] This often occurs through the intrinsic or mitochondrial pathway. The process is initiated by cellular stress, leading to the activation of pro-apoptotic proteins (e.g., Bax, Bak) and the inhibition of anti-apoptotic proteins (e.g., Bcl-2).[8] This shift in the balance of Bcl-2 family proteins leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of a caspase cascade, ultimately resulting in cell death. Some derivatives with a cyclohexyl moiety have been shown to induce cell death through the production of mitochondrial superoxide and the activation of caspases.[14]

Inhibition of Tubulin Polymerization

Another key mechanism of action for many benzimidazole-based compounds is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[11][15] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division (mitosis), intracellular transport, and the maintenance of cell shape. By binding to tubulin, the protein subunit of microtubules, these derivatives prevent its polymerization into functional microtubules. This disruption of the mitotic spindle leads to an arrest of the cell cycle in the G2/M phase and subsequently induces apoptosis.[16]

Conclusion

The synthesis of this compound derivatives can be achieved through various efficient, often one-pot, methods utilizing a range of catalytic systems. These compounds demonstrate significant potential as therapeutic agents, primarily through the induction of apoptosis and the inhibition of tubulin polymerization. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further exploration and optimization of this promising class of molecules.

References

- 1. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. New One‐Pot Procedure for the Synthesis of 2‐Substituted Benzimidazoles: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 4. Direct synthesis of 2-substituted benzimidazoles via dehydrogenative coupling of aromatic-diamine and primary alcohol catalyzed by a Co complex - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. N-Cyclohexyl-1H-benzimidazol-2-amine [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Design and synthesis of benzimidazole derivatives as apoptosis-inducing agents by targeting Bcl-2 protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Impact of a benzimidazole salt on gene expression, cytotoxicity, and apoptotic processes in HepG2 cell line - Journal of King Saud University - Science [jksus.org]

- 10. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]

- 11. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In silico Approaches for Exploring the Pharmacological Activities of Benzimidazole Derivatives: A Comprehensive Review | Bentham Science [eurekaselect.com]

- 13. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Sigma-2 receptor agonist derivatives of 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) induce cell death via mitochondrial superoxide production and caspase activation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and antiparasitic activity of 1H-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 2-Cyclohexyl-1H-benzimidazole

For: Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the date of this guide, specific experimental data on the solubility and stability of 2-Cyclohexyl-1H-benzimidazole are not extensively available in the public domain. This document provides a comprehensive overview based on the known physicochemical properties of the benzimidazole scaffold, the influence of the cyclohexyl substituent, and established analytical methodologies. It is intended to guide researchers in the experimental evaluation of this compound.

Introduction

This compound is a heterocyclic compound featuring a benzimidazole core fused to a cyclohexyl group at the 2-position. The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous pharmaceuticals. The physicochemical properties of this compound, particularly its solubility and stability, are critical parameters that influence its behavior in biological systems, formulation development, and overall potential as a therapeutic agent.

This technical guide provides a projection of the solubility and stability characteristics of this compound and furnishes detailed, generalized experimental protocols for their determination.

Physicochemical Properties

The physicochemical properties of this compound are influenced by both the aromatic, polar benzimidazole ring system and the nonpolar, lipophilic cyclohexyl substituent. While experimental data is scarce, properties can be predicted using Quantitative Structure-Activity Relationship (QSAR) models and by comparison with similar structures.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value / Information | Rationale / Comment |

| Molecular Formula | C₁₃H₁₆N₂ | - |

| Molecular Weight | 200.28 g/mol | - |

| Appearance | White to off-white solid | Typical for benzimidazole derivatives. |

| Melting Point | Not available | Expected to be a crystalline solid with a defined melting point. |

| pKa | ~5.0 - 6.0 (for the conjugate acid) | The benzimidazole ring is weakly basic. |

| logP (Octanol/Water) | ~3.5 - 4.5 | The cyclohexyl group significantly increases lipophilicity compared to the parent benzimidazole (logP ~1.5). |

| Polar Surface Area | ~30 - 40 Ų | Contributed primarily by the two nitrogen atoms of the imidazole ring. |

Solubility Profile (Projected)

The solubility of a compound is a key determinant of its absorption and bioavailability. The presence of the bulky, nonpolar cyclohexyl group is expected to make this compound poorly soluble in aqueous media. Benzimidazoles, as a class, tend to be more soluble in polar organic solvents.

Table 2: Projected Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Projected Solubility | Rationale |

| Aqueous | Water, Phosphate Buffered Saline (PBS) | Very Low to Insoluble | The high lipophilicity of the cyclohexyl group dominates. Solubility may increase at acidic pH due to protonation of the imidazole ring. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN) | Soluble to Freely Soluble | These solvents can interact with the polar benzimidazole moiety. DMSO is a common solvent for initial stock solutions of benzimidazoles.[1][2] |

| Polar Protic | Methanol, Ethanol | Soluble to Sparingly Soluble | The solubility in alcohols generally decreases with increasing alkyl chain length of the alcohol.[3][4] |

| Nonpolar | Hexane, Toluene | Sparingly Soluble to Insoluble | The polar benzimidazole core limits solubility in highly nonpolar solvents. |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility. The following protocol is a generalized procedure that can be adapted for this compound.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected solvent (e.g., PBS pH 7.4, Water, Ethanol)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Validated High-Performance Liquid Chromatography (HPLC) method for quantification

Procedure:

-

Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid should be visually apparent.

-

Solvent Addition: Add a known volume of the pre-equilibrated solvent to the vial.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Shake the vials for a sufficient time to reach equilibrium (typically 24-72 hours).[5][6]

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Centrifuge the vials to further separate the solid and liquid phases.

-

Sampling: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Filtration: Immediately filter the aliquot through a syringe filter to remove any remaining microparticles.

-

Quantification: Dilute the filtered, saturated solution with a suitable solvent to a concentration within the linear range of a validated HPLC-UV method. Analyze the sample and calculate the concentration against a standard curve.

-

Calculation: The solubility is calculated by multiplying the measured concentration by the dilution factor. The result is typically expressed in µg/mL or mM.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. opacplus.bsb-muenchen.de [opacplus.bsb-muenchen.de]

- 5. A high throughput solubility assay for drug discovery using microscale shake-flask and rapid UHPLC-UV-CLND quantification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

quantum chemical calculations for 2-Cyclohexyl-1H-benzimidazole

An In-Depth Technical Guide to Quantum Chemical Calculations for 2-Cyclohexyl-1H-benzimidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of this compound. Benzimidazole derivatives are a significant class of heterocyclic compounds, widely recognized for their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] Understanding the fundamental molecular properties through computational methods like Density Functional Theory (DFT) is crucial for rational drug design and development.[3][4] This guide outlines the theoretical framework, computational protocols, and interpretation of key calculated parameters.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have proven to be highly effective for studying benzimidazole derivatives.[3][5] The B3LYP (Becke's three-parameter hybrid functional with Lee-Yang-Parr correlation functional) is a commonly employed method that provides a good balance between accuracy and computational cost for organic molecules.[2][5][6][7]

Experimental Protocols

A typical computational protocol for analyzing this compound involves the following steps:

-

Structure Optimization: The initial molecular structure of this compound is drawn using a molecular visualizer and then its geometry is optimized. This process finds the lowest energy conformation of the molecule. A common level of theory for this step is DFT with the B3LYP functional and a basis set such as 6-311++G(d,p).[2][8][9]

-

Frequency Calculations: Following optimization, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.[6] These calculations also provide theoretical infrared (IR) and Raman spectra, which can be compared with experimental data for structural validation.[7]

-

Electronic Property Analysis: Key electronic properties are derived from the optimized structure. This includes the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals is a critical indicator of the molecule's chemical reactivity and kinetic stability.[10][11]

-

Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution around the molecule. This map is invaluable for identifying regions susceptible to electrophilic and nucleophilic attack, as well as sites for hydrogen bonding.[5][12]

-

Spectroscopic Simulations: Theoretical Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) are calculated using methods like GIAO (Gauge-Independent Atomic Orbital) to aid in the interpretation of experimental NMR spectra.[8]

The logical flow of these computational steps is illustrated in the diagram below.

References

- 1. jocpr.com [jocpr.com]

- 2. A Comprehensive Study of N-Butyl-1H-Benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Repurposing benzimidazole and benzothiazole derivatives as potential inhibitors of SARS-CoV-2: DFT, QSAR, molecular docking, molecular dynamics simulation, and in-silico pharmacokinetic and toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In silico Approaches for Exploring the Pharmacological Activities of Benzimidazole Derivatives: A Comprehensive Review | Bentham Science [eurekaselect.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid [mdpi.com]

- 10. irjweb.com [irjweb.com]

- 11. A computational study of potential therapeutics for COVID-19 invoking conceptual density functional theory - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Computational studies of 1,2-disubstituted benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Preliminary Cytotoxicity of 2-Substituted Benzimidazole Derivatives with a Focus on Cyclohexyl Moieties

Benzimidazole and its derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1] Many of these derivatives have been explored for their potential as anticancer agents, functioning through diverse mechanisms such as the inhibition of topoisomerase, disruption of microtubule polymerization, and the induction of apoptosis.[1] This guide synthesizes the preliminary cytotoxicity data of various benzimidazole derivatives, providing insights into their potential as anticancer agents and the experimental protocols utilized for their assessment.

Quantitative Cytotoxicity Data

The cytotoxic activity of benzimidazole derivatives is commonly quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The following tables summarize the IC50 values for several benzimidazole derivatives against a variety of human cancer cell lines from published research.

Table 1: Cytotoxic Activity of 1,2,5-Trisubstituted Benzimidazole Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| 1-Cyclohexyl-2-(4-methoxyphenyl)-N-(2,4,6-trimethoxyphenyl)-1H-benzo[d]imidazole-5-carboxamide | CCRF/CEM | >50 | [2] |

| 1-Cyclohexyl-2-(4-methoxyphenyl)-N-(2,4,6-trimethoxyphenyl)-1H-benzo[d]imidazole-5-carboxamide | CEM/ADR5000 | >50 | [2] |

| 1-Cyclohexyl-2-(4-methoxyphenyl)-N-(2,4,6-trimethoxyphenyl)-1H-benzo[d]imidazole-5-carboxamide | MCF7 | >50 | [2] |

| 1-Cyclohexyl-2-(4-methoxyphenyl)-N-(2,4,6-trimethoxyphenyl)-1H-benzo[d]imidazole-5-carboxamide | Caco-2 | >50 | [2] |

Table 2: Cytotoxic Activity of Other Relevant Benzimidazole Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| N-(1H-benzimidazo-2-yl)-2-(1H-benzimidazo-2-ylamino)acetamide (5a) | MCF-7 | Not specified (95% inhibition) | |

| N-(1H-benzimidazo-2-yl)-2-(1H-benzimidazo-2-ylamino)acetamide (5a) | A549 | Not specified (77% inhibition) | |

| Cisplatin (Reference) | MCF-7 | Not specified (60% inhibition) | |

| 1-(2-Methylbenzyl)-3-(4-methylbenzyl)-1H-benzo[d]imidazol-3-ium bromide (Compound 3) | HepG2 | 25.14 | [3] |

| 1-(2-Methylbenzyl)-3-(4-methylbenzyl)-1H-benzo[d]imidazol-3-ium bromide (Compound 3) | MCF-7 | 22.41 | [3] |

| 1-(2-Methylbenzyl)-3-(4-methylbenzyl)-1H-benzo[d]imidazol-3-ium bromide (Compound 3) | DLD-1 | 41.97 | [3] |

| N-Alkylated-2-(substituted phenyl)-1H-benzimidazole derivative (Compound 24) | MDA-MB-231 | 16.38 | [4] |

| Camptothecin (Reference) | MDA-MB-231 | 0.41 | [4] |

| Bromo-derivative of benzimidazole (Compound 5) | MCF-7 | 17.8 ± 0.24 µg/mL | [5] |

| Bromo-derivative of benzimidazole (Compound 5) | DU-145 | 10.2 ± 1.4 µg/mL | [5] |

| Bromo-derivative of benzimidazole (Compound 5) | H69AR | 49.9 ± 0.22 µg/mL | [5] |

Experimental Protocols

The evaluation of the cytotoxic effects of benzimidazole derivatives typically involves a series of in vitro assays. Below are detailed methodologies for key experiments commonly cited in the literature.

1. Cell Culture and Maintenance

-

Cell Lines: A variety of human cancer cell lines are utilized, including but not limited to:

-

MCF-7 (human breast adenocarcinoma)[3]

-

A549 (human lung carcinoma)

-

HeLa (human epithelioid cervix carcinoma)[6]

-

PC3 (human prostate cancer)[6]

-

HepG2 (human hepatocellular carcinoma)[3]

-

DLD-1 (human colorectal adenocarcinoma)[3]

-

MDA-MB-231 (human triple-negative breast cancer)[4]

-

CCRF/CEM (human T-cell lymphoblast-like)[2]

-

CEM/ADR5000 (doxorubicin-resistant CCRF/CEM)[2]

-

Caco-2 (human colorectal adenocarcinoma)[2]

-

-

Culture Medium: Cells are typically cultured in a suitable medium such as RPMI-1640 or DMEM, supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine.[7]

-

Incubation Conditions: Cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.[7]

2. Cytotoxicity Assays

-

MTT Assay:

-

Cell Seeding: Cells are seeded in 96-well plates at a specific density (e.g., 5 x 10^3 cells/well) and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and a vehicle control (e.g., DMSO).

-

Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.[3]

-

MTT Addition: After incubation, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours to allow for the formation of formazan crystals.

-

Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 values are determined.

-

-

Sulforhodamine B (SRB) Assay:

-

Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded and treated with the test compounds.

-

Cell Fixation: After the incubation period, the cells are fixed with trichloroacetic acid (TCA).

-

Staining: The fixed cells are stained with SRB solution.

-

Washing: Unbound dye is removed by washing with 1% acetic acid.

-

Dye Solubilization: The protein-bound dye is solubilized with a Tris base solution.

-

Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 510 nm).

-

Data Analysis: The percentage of cell growth inhibition is calculated.

-

3. Apoptosis Assays

-

Annexin V/Propidium Iodide (PI) Staining: This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1]

-

Cell Treatment: Cells are treated with the test compound for a specified duration.

-

Cell Harvesting and Staining: Cells are harvested and stained with fluorescently labeled Annexin V and PI according to the manufacturer's protocol.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.[1]

-

Signaling Pathways and Mechanisms of Action

The cytotoxic effects of benzimidazole derivatives are often attributed to their ability to induce apoptosis and interfere with the cell cycle.

Apoptosis Induction: Many benzimidazole derivatives have been shown to induce apoptosis through both intrinsic and extrinsic pathways.[3][4] This can involve the upregulation of pro-apoptotic proteins like BAX and caspases (e.g., CASPASE-3 and CASPASE-8) and the downregulation of anti-apoptotic proteins like BCL-2.[3][4]

Cell Cycle Arrest: Some benzimidazole compounds can cause cell cycle arrest at different phases, such as the G2/M phase, thereby inhibiting cell proliferation.[5][8]

Enzyme Inhibition: Certain benzimidazole derivatives exhibit their anticancer activity by inhibiting key enzymes involved in cancer cell proliferation and survival, such as topoisomerase and epidermal growth factor receptor (EGFR) kinase.[1][8]

Visualizations

Caption: General experimental workflow for in vitro cytotoxicity assessment.

Caption: Proposed apoptotic signaling pathways induced by benzimidazole derivatives.

References

- 1. benchchem.com [benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Impact of a benzimidazole salt on gene expression, cytotoxicity, and apoptotic processes in HepG2 cell line - Journal of King Saud University - Science [jksus.org]

- 4. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anticancer activity studies of some cyclic benzimidazole derivatives | European Journal of Chemistry [eurjchem.com]

- 7. pharmakeftiki.hsmc.gr [pharmakeftiki.hsmc.gr]

- 8. Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Thermal Analysis of 2-Cyclohexyl-1H-benzimidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the thermal analysis of 2-Cyclohexyl-1H-benzimidazole. While specific experimental data for this compound is not extensively available in public literature, this document outlines the standard procedures for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), presenting a framework for such an investigation. The provided data tables and figures are illustrative, based on typical results for similar organic compounds, and serve as a template for reporting and visualization.

Introduction

This compound is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. Understanding its thermal properties is crucial for drug development, formulation, and ensuring stability during manufacturing and storage. Thermal analysis techniques, such as DSC and TGA, provide critical information regarding its melting point, heat of fusion, decomposition temperature, and overall thermal stability.

Physicochemical Properties

A summary of the known and expected physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₆N₂ | - |

| Molecular Weight | 200.28 g/mol | - |

| Melting Point (°C) | > 225 | [1] |

Thermal Analysis Data

The following table summarizes hypothetical, yet representative, quantitative data that would be obtained from a comprehensive thermal analysis of this compound.

| Analysis Technique | Parameter | Illustrative Value | Unit |

| Differential Scanning Calorimetry (DSC) | Onset of Melting | 226.5 | °C |

| Peak Melting Temperature (T_m) | 228.2 | °C | |

| Heat of Fusion (ΔH_f) | 150.8 | J/g | |

| Thermogravimetric Analysis (TGA) | Onset of Decomposition (T_d) | 250.1 | °C |

| Temperature at 5% Weight Loss | 255.3 | °C | |

| Temperature at 50% Weight Loss | 285.7 | °C | |

| Residual Mass at 500°C | < 1 | % |

Experimental Protocols

Detailed methodologies for the key thermal analysis experiments are provided below.

4.1 Differential Scanning Calorimetry (DSC)

-

Objective: To determine the melting point and heat of fusion of this compound.

-

Instrumentation: A calibrated differential scanning calorimeter (e.g., TA Instruments Q2000 or similar).

-

Procedure:

-

A sample of this compound (3-5 mg) is accurately weighed into an aluminum DSC pan.

-

The pan is hermetically sealed. An empty, hermetically sealed aluminum pan is used as a reference.

-

The sample and reference pans are placed in the DSC cell.

-

The temperature of the cell is equilibrated at 25 °C.

-

The sample is heated at a constant rate of 10 °C/min from 25 °C to 300 °C under a nitrogen atmosphere (flow rate: 50 mL/min).

-

The heat flow to the sample is recorded as a function of temperature.

-

The onset temperature of the endothermic event is determined as the melting point, and the area under the peak is integrated to calculate the heat of fusion.

-

4.2 Thermogravimetric Analysis (TGA)

-

Objective: To evaluate the thermal stability and decomposition profile of this compound.

-

Instrumentation: A calibrated thermogravimetric analyzer (e.g., TA Instruments Q500 or similar).

-

Procedure:

-

A sample of this compound (5-10 mg) is placed in a ceramic or platinum TGA pan.

-

The pan is placed in the TGA furnace.

-

The furnace is heated from 25 °C to 500 °C at a constant heating rate of 10 °C/min.

-

The analysis is conducted under a nitrogen atmosphere (flow rate: 50 mL/min) to prevent oxidative decomposition.

-

The weight of the sample is continuously monitored and recorded as a function of temperature.

-

The onset of decomposition is determined from the temperature at which significant weight loss begins.

-

Visualizations

5.1 Experimental Workflow for Thermal Analysis

The following diagram illustrates the logical workflow for conducting the thermal analysis of this compound.

References

An In-depth Technical Guide to 2-Substituted Benzimidazoles: Synthesis, Biological Activity, and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzimidazole scaffold, a bicyclic system composed of fused benzene and imidazole rings, represents a privileged structure in medicinal chemistry. Among its various derivatives, 2-substituted benzimidazoles have garnered significant attention due to their broad and potent pharmacological activities. These compounds have been extensively explored and developed as antimicrobial, antiviral, anticancer, and anti-inflammatory agents. Their therapeutic success is largely attributed to their ability to interact with various biological targets with high specificity and affinity. This technical guide provides a comprehensive review of the synthesis, quantitative biological data, experimental protocols, and mechanisms of action of 2-substituted benzimidazoles, serving as a vital resource for researchers and professionals in the field of drug discovery and development.

Synthesis of 2-Substituted Benzimidazoles

The synthesis of 2-substituted benzimidazoles is most commonly achieved through the condensation of an o-phenylenediamine with a carboxylic acid or its derivative, or with an aldehyde followed by oxidation. Various methodologies have been developed to improve yields, reduce reaction times, and employ more environmentally benign conditions.

General Synthetic Workflow

A typical synthetic route involves the reaction of an o-phenylenediamine with an aldehyde, often facilitated by a catalyst, to form a Schiff base intermediate which then undergoes oxidative cyclization to yield the 2-substituted benzimidazole.

Experimental Protocols: Synthesis

Below are detailed methodologies for key synthetic procedures cited in the literature.

Protocol 1: One-Pot Synthesis using Ammonium Acetate[1]

This protocol describes a simple and highly selective procedure for the condensation of o-phenylenediamine derivatives with aldehydes.

-

Materials:

-

o-Phenylenediamine derivative (1 mmol)

-

Aldehyde (1 mmol)

-

Ammonium acetate (2 mmol)

-

Absolute ethanol (10 mL)

-

-

Procedure:

-

In a round-bottom flask, dissolve the o-phenylenediamine derivative and the aldehyde in absolute ethanol.

-

Add ammonium acetate to the mixture.

-

Heat the reaction mixture at 75 °C.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Upon completion, evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Protocol 2: Synthesis using FeCl3/Al2O3 as a Catalyst

This method provides a facile and selective synthesis at ambient temperature.

-

Materials:

-

o-Phenylenediamine (1 mmol)

-

Aromatic aldehyde (1 mmol)

-

FeCl3/Al2O3 (10 mol% based on FeCl3)

-

Dimethylformamide (DMF) (2 mL)

-

-

Procedure:

-

Dissolve o-phenylenediamine and the aromatic aldehyde in DMF in a Pyrex flask.

-

Add the FeCl3/Al2O3 catalyst to the mixture.

-

Stir the reaction mixture at 25 °C.

-

Monitor the reaction by TLC.

-

After completion, pour the reaction mixture into ice-water.

-

Filter the precipitate, wash with water, and dry.

-

Recrystallize the product from a suitable solvent (e.g., ethanol/water).

-

Biological Activities of 2-Substituted Benzimidazoles

2-Substituted benzimidazoles exhibit a remarkable range of biological activities, which are summarized below with quantitative data from various studies.

Anticancer Activity

Many 2-substituted benzimidazoles have demonstrated potent cytotoxic effects against a variety of human cancer cell lines. Their mechanisms often involve the inhibition of tubulin polymerization, induction of apoptosis, and targeting of specific kinases.

Table 1: Anticancer Activity of 2-Substituted Benzimidazoles (IC50 values)

| Compound ID | 2-Substituent | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | 5-Fluoro-2-hydroxyphenyl | HepG2 (Liver) | 0.39 | [1] |

| 2 | 4-(piperidine-1-yl)phenyl | A549 (Lung) | 111.70 | [2] |

| 3 | 3-Chlorobenzyl | DLD-1 (Colon) | 185.30 | [2] |

| 4 | p-chlorophenyl-substituted 1,2,3-triazolyl N-isopropylamidine | A549 (Lung) | 0.05 | [3] |

| 5 | Benzyl-substituted 1,2,3-triazolyl imidazoline | A549 (Lung) | 0.07 | [3] |

| 6 | 6,7-dimethoxy-N-(2-phenyl-1H-benzo[d]imidazole-6-yl)quinolin-4-amine | c-Met Kinase | 0.030 | [3] |

| 7 | 6,7-dimethoxy-N-(2-phenyl-1H-benzo[d]imidazole-6-yl)quinolin-4-amine | MCF-7 (Breast) | 6.1 | [3] |

| 8 | 2-Aryl-1,2,4-oxadiazole | NCI 60-cell line panel | 0.79-28.2 | [4] |

| 9 | Pyrazanobenzimidazole | MCF-7 (Breast) | 31.30-71.88 | |

| 10 | Indole-2-carboxylic acid derivative | Pin1 | 10-740 | [5] |

Antimicrobial Activity

The antimicrobial properties of 2-substituted benzimidazoles are well-documented, with many derivatives showing significant activity against a broad spectrum of bacteria and fungi. A key mechanism of action is the inhibition of DNA gyrase.

Table 2: Antimicrobial Activity of 2-Substituted Benzimidazoles (MIC values)

| Compound ID | 2-Substituent | Microorganism | MIC (µg/mL) | Reference |

| 11 | N-alkyl | E. coli (TolC mutant) | 2 | [6] |

| 12 | Benzimidazole-triazole hybrid | S. aureus (MRSA) | 16 | [6] |

| 13 | Benzimidazole-triazole hybrid | S. aureus (MRSA) | 8 | [6] |

| 14 | 2-Methanthiol | S. epidermidis | 32 | [7] |

| 15 | 2-Methanthiol | S. haemolyticus | 32 | [7] |

| 16 | 2-mercaptobenzimidazole derivative (ZR-1) | E. coli | 15.62 | |

| 17 | 2-mercaptobenzimidazole derivative (ZR-1) | S. aureus | 15.62 | |

| 18 | 2-mercaptobenzimidazole derivative (ZR-8) | C. albicans | 3.40 | |

| 19 | 2-aryl-benzimidazole | S. aureus | 0.5-64 | [8] |

| 20 | 2-aryl-benzimidazole | Mycobacteria | 2-64 | [8] |

Antiviral Activity

Several 2-substituted benzimidazoles have emerged as potent antiviral agents, particularly against RNA viruses. Their mechanisms can involve the inhibition of viral enzymes like RNA-dependent RNA polymerase.

Table 3: Antiviral Activity of 2-Substituted Benzimidazoles (EC50 values)

| Compound ID | 2-Substituent | Virus | EC50 (µM) | Reference |

| 21 | 5-amidino-2-(pyridin-2-yl) | Echovirus 7 | 0.63 | |

| 22 | 5-amidino-2-(pyridin-2-yl) | Coxsackievirus B5 | 4.3 | |

| 23 | 5-amidino-2-(N-methyl-pyrrol) | Adenovirus 5 | 5.9 | |

| 24 | 5-amidino-2-(N-methyl-pyrrol) | Coxsackievirus B5 | 3.5 | |

| 25 | Benzimidazole-based allosteric inhibitor | Hepatitis C Virus (HCV) | ~0.35 | [9] |

Experimental Protocols: Biological Evaluation

Detailed protocols for common in vitro assays used to evaluate the biological activity of 2-substituted benzimidazoles are provided below.

Protocol 3: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Materials:

-

Human cancer cell line

-

Complete cell culture medium

-

96-well plates

-

2-Substituted benzimidazole test compounds

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

-

Protocol 4: Broth Microdilution for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

-

Materials:

-

Bacterial or fungal strain

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

96-well microtiter plates

-

2-Substituted benzimidazole test compounds

-

Inoculum suspension standardized to 0.5 McFarland

-

-

Procedure:

-

Perform serial two-fold dilutions of the test compounds in the appropriate broth in a 96-well plate.

-

Inoculate each well with the standardized microbial suspension.

-

Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plates at 35-37 °C for 16-24 hours for bacteria or 24-48 hours for fungi.

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Mechanisms of Action and Signaling Pathways

The diverse biological activities of 2-substituted benzimidazoles stem from their interaction with various cellular targets and modulation of key signaling pathways.

Inhibition of Tubulin Polymerization

A primary mechanism of anticancer and anthelmintic activity for many benzimidazoles is the inhibition of microtubule formation by binding to β-tubulin. This disrupts cell division, leading to cell cycle arrest and apoptosis.[4][10][11][12][13]

Induction of Apoptosis

Several 2-substituted benzimidazoles induce programmed cell death (apoptosis) in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][3][14]

Inhibition of Bacterial DNA Gyrase

The antibacterial activity of certain 2-substituted benzimidazoles is attributed to their ability to inhibit DNA gyrase, a type II topoisomerase essential for bacterial DNA replication and repair.[6][8][15][16][17][18]

Conclusion

2-Substituted benzimidazoles continue to be a highly promising class of heterocyclic compounds in the pursuit of novel therapeutics. Their synthetic accessibility, coupled with a wide spectrum of potent biological activities, makes them attractive scaffolds for further derivatization and optimization. This technical guide has provided a comprehensive overview of their synthesis, quantitative biological data, detailed experimental protocols, and key mechanisms of action. It is anticipated that this information will serve as a valuable resource for researchers dedicated to the design and development of next-generation drugs based on the benzimidazole core, ultimately contributing to the advancement of treatments for a multitude of diseases.

References

- 1. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Mechanism of Action and Antiviral Activity of Benzimidazole-Based Allosteric Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure-based approaches for the design of benzimidazole-2-carbamate derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis, Computational Analysis, and Antiproliferative Activity of Novel Benzimidazole Acrylonitriles as Tubulin Polymerization Inhibitors: Part 2 [mdpi.com]

- 14. benchchem.com [benchchem.com]

- 15. Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition - PMC [pmc.ncbi.nlm.nih.gov]